Diethylene glycol dibutyl ether

Description

Properties

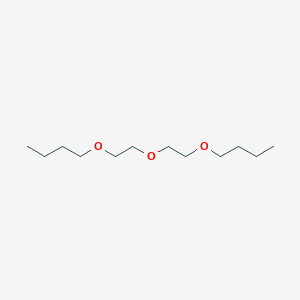

IUPAC Name |

1-[2-(2-butoxyethoxy)ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVBBTZJMSWGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3 | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025046 | |

| Record name | Diethylene glycol dibutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol dibutyl ether is a colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless liquid that floats on water; [CAMEO] | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol dibutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

493 °F at 760 mmHg (NTP, 1992) | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

245 °F (NTP, 1992), 245.0 °F [CAMEO] VP from ChemIDplus | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol dibutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.885 (USCG, 1999) - Less dense than water; will float | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.02 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg] | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol dibutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-73-2 | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol dibutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol dibutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol dibutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-butoxyethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8P3DHG73Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-76 °F (NTP, 1992) | |

| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether (DGBDE), also known as dibutyl carbitol or butyl diglyme, is a versatile aprotic solvent with a wide range of applications in industrial and research settings.[1][2] Its unique combination of a high boiling point, low freezing point, and excellent solvency for a variety of organic compounds makes it a valuable medium for chemical reactions, extractions, and formulations.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its applications, particularly relevant to the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, characteristic odor.[2][4] It is chemically stable under normal conditions and is miscible with many common organic solvents.[2][5] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆O₃ | [1] |

| Molecular Weight | 218.34 g/mol | [1] |

| CAS Number | 112-73-2 | [1] |

| IUPAC Name | 1,1'-[Oxybis(2,1-ethanediyloxy)]bis(butane) | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 256 °C (493 °F) at 760 mmHg | [1][6] |

| Melting Point | -60 °C (-76 °F) | [1][6] |

| Flash Point | 118 °C (245 °F) | [1][6] |

| Density | 0.885 g/cm³ at 20 °C | [1][6] |

| Vapor Pressure | 0.02 mmHg at 20 °C | [1][6] |

| Solubility in Water | < 1 mg/mL at 22 °C | [1][6] |

| Refractive Index (n²⁰/D) | 1.423 | [7] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are examples of relevant experimental protocols, primarily based on OECD and ASTM guidelines.

Boiling Point Determination (OECD Guideline 103, ASTM D2887)

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure. For a high-boiling liquid like this compound, gas chromatography (GC) is a common and accurate method.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., non-polar stationary phase) and a flame ionization detector (FID) is used.[8][9]

-

Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the GC. The retention times of these standards are plotted against their boiling points to create a calibration curve.[8]

-

Sample Analysis: A solution of this compound in a suitable solvent is injected into the GC under the same conditions as the calibration standards.

-

Determination: The retention time of the this compound peak is used to determine its boiling point from the calibration curve.[8]

Density Measurement (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids, a vibrating tube densimeter or a pycnometer can be used.

Methodology (Vibrating Tube Densimeter):

-

Principle: The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is dependent on the mass, and therefore the density, of the liquid in the tube.[10]

-

Calibration: The instrument is calibrated using two substances of known density, typically dry air and pure water.

-

Measurement: The sample is introduced into the measurement cell, and the oscillation frequency is recorded. The instrument's software then calculates the density based on the calibration. Temperature control is crucial for accurate measurements.

Solubility in Water (OECD Guideline 105: Water Solubility - Flask Method)

This method determines the saturation mass concentration of a substance in water at a specific temperature.

Methodology:

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is centrifuged or allowed to stand to separate the aqueous phase from the undissolved substance.

-

Analysis: A sample of the aqueous phase is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of chemical compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound shows characteristic signals for the different proton environments in the molecule. The spectrum typically exhibits multiplets for the butyl chain protons and the ether linkage protons.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by strong C-O-C stretching vibrations in the ether region (around 1100 cm⁻¹) and C-H stretching vibrations from the alkyl chains (around 2800-3000 cm⁻¹). The absence of a broad O-H stretching band confirms the ether functionality.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 218, corresponding to its molecular weight. Fragmentation patterns will include the loss of alkyl and alkoxy groups.

Biological Interactions and Toxicology

While this compound is primarily used as an industrial solvent, understanding its biological interactions is crucial for professionals in drug development and related fields. Glycol ethers, as a class, can be absorbed through ingestion, inhalation, and dermal contact.[11]

The metabolism of many glycol ethers proceeds via oxidation of the terminal alcohol group (if present) to an alkoxyacetic acid, which is often the primary toxic metabolite.[11][12] However, as a diether, this compound lacks a free hydroxyl group, which influences its metabolic pathway and toxicity profile. The systemic toxicity of ethylene-based glycol ethers is primarily mediated by their metabolism to the corresponding alkoxyacetic acids.[13] Longer-chain glycol ethers are generally considered to be less toxic than their shorter-chain counterparts.[13] In vitro studies on rat and human erythrocytes have shown that the principal metabolite of diethylene glycol monobutyl ether, butoxyethoxyacetic acid (BEAA), has weak hemolytic activity in rats, but not in human red blood cells, suggesting a lower risk of hemolysis in humans.[14]

Applications in Research and Development

The unique properties of this compound make it a valuable solvent in various research and development applications.

Grignard Reactions

This compound is an excellent solvent for Grignard reactions.[15][16] Its high boiling point allows for reactions to be conducted at elevated temperatures, and its ability to solvate the Grignard reagent contributes to increased reaction rates and yields.

Uranium Extraction

In the field of hydrometallurgy, this compound has been investigated as a solvent for the extraction of uranium from acidic leach solutions.[17][18] Its ability to form a complex with uranium ions allows for their selective separation from other metals present in the ore.

Conclusion

This compound is a high-performance solvent with a well-characterized profile of chemical and physical properties. Its utility in specialized chemical syntheses and extraction processes, coupled with a generally favorable toxicological profile for a long-chain glycol ether, makes it a compound of significant interest to researchers and professionals in drug development and other advanced scientific fields. A thorough understanding of its properties and the standardized methods for their determination is essential for its safe and effective use in the laboratory and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 5. This compound(112-73-2) 1H NMR [m.chemicalbook.com]

- 6. gcms.cz [gcms.cz]

- 7. oecd.org [oecd.org]

- 8. kelid1.ir [kelid1.ir]

- 9. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 10. researchgate.net [researchgate.net]

- 11. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]

- 14. Effects of diethylene glycol butyl ether and butoxyethoxyacetic acid on rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP0632043B1 - Process for preparing Gringnard reagents in this compound - Google Patents [patents.google.com]

- 16. US5358670A - Process for preparing grignard reagents in this compound - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of Diethylene Glycol Dibutyl Ether

Introduction

This compound (CAS No. 112-73-2), also known as dibutyl carbitol or butyl diglyme, is a high-boiling, aprotic solvent with a wide range of applications in industrial and chemical processes.[1][2] Its unique combination of properties, including low volatility, excellent thermal and chemical stability, and solvency for non-polar substances, makes it a valuable medium for organic and organometallic reactions, such as Grignard reactions.[1] It also finds use in cleaning formulations, metal extraction processes, and as a component in non-aqueous battery electrolytes.[1] This guide provides a comprehensive overview of its core physical properties, presents generalized experimental protocols for their determination, and illustrates a typical workflow for property analysis.

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₂H₂₆O₃ | - | [3] |

| Molecular Weight | 218.33 g/mol | - | [4] |

| Appearance | Colorless, transparent liquid | Ambient | [1][3][5] |

| Odor | Characteristic, faint sweet odor | - | [1][6][7] |

| Boiling Point | 256 °C (493 °F) | 760 mmHg | [3][5][8] |

| Melting Point | -60 °C (-76 °F) | - | [5][8][9] |

| Density | 0.885 g/mL | 25 °C | [4][10] |

| 0.8814 g/cm³ | 20 °C | [3][11] | |

| Viscosity | 2.4 cP | 20 °C | [11] |

| 2.39 cP | 20 °C | [12] | |

| Flash Point | 118 °C (244.4 °F) | Closed Cup | [4] |

| Autoignition Temp. | 310 °C (590 °F) | - | [5][8] |

| Vapor Pressure | <0.01 mmHg | 20 °C | [4][10] |

| 0.02 mmHg | 20 °C (68 °F) | [5][8] | |

| Vapor Density | >1 | Relative to Air | [4][5][8] |

| Refractive Index | 1.423 | 20 °C, D-line | [4][10] |

| 1.4235 | 20 °C | [3][11] | |

| Water Solubility | <1 mg/mL (Insoluble) | 22 °C (72 °F) | [5][8] |

| 0.3 g/L | - | [13] | |

| Organic Solubility | Miscible with alcohols, ethers, esters, ketones, and halogenated hydrocarbons. | - | [1][3][6] |

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are not available in the cited literature. However, the following sections describe generalized, standard methodologies for determining the key physical properties of liquid organic compounds like ethers.

Determination of Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Reading: The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary.

Measurement of Density

Density is the mass per unit volume of a substance and is typically measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Pycnometer Calibration: A clean, dry pycnometer (a glass flask with a precise volume) is weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample at the same temperature.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Measurement of Viscosity

Viscosity measures a fluid's resistance to flow. For liquids like ethers, this can be determined using various types of viscometers.

Methodology: Ostwald Viscometer (Capillary Viscometer)

-

Apparatus and Sample: A clean, dry Ostwald viscometer is filled with a precise volume of this compound. The viscometer is placed in a constant-temperature water bath to ensure the measurement is performed at a controlled temperature (e.g., 20 °C).

-

Flow Time Measurement: The liquid is drawn up by suction into the upper bulb of the viscometer. The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.

-

Reference Measurement: The same procedure is repeated with a reference liquid of known viscosity and density (e.g., water) at the same temperature.

-

Calculation: The viscosity of the sample (η₁) is calculated using the formula: η₁ = (ρ₁ * t₁ / ρ₂ * t₂) * η₂ where ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to the sample and the reference liquid, respectively.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the physical property characterization of a liquid chemical sample such as this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. atamankimya.com [atamankimya.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | CAS No. 112-73-2 [lixing-chem.com]

- 4. This compound = 99 112-73-2 [sigmaaldrich.com]

- 5. This compound | C12H26O3 | CID 8210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ulprospector.com [ulprospector.com]

- 7. myuchem.com [myuchem.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound | CAS#:112-73-2 | Chemsrc [chemsrc.com]

- 10. This compound | 112-73-2 [chemicalbook.com]

- 11. This compound, CasNo.112-73-2 hefei xinli chemical co.,ltd. China (Mainland) [jerrychemical.lookchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. clariant.com [clariant.com]

An In-depth Technical Guide to the Synthesis and Purification of Butyl Diglyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Butyl Diglyme (B29089), also known as diethylene glycol dibutyl ether. Butyl diglyme is a high-performance, aprotic polar solvent with a high boiling point and low volatility, making it valuable in a variety of chemical applications.[1][2] Its excellent solvency for both polar and nonpolar substances makes it a preferred medium for chemical reactions, extractions, and various industrial processes.[1][2][3] This document details common synthesis routes, experimental protocols, purification techniques, and analytical methods for quality control.

Physicochemical Properties of Butyl Diglyme

Butyl diglyme is a colorless, clear liquid with a mild, characteristic ether-like odor.[4][5][6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 112-73-2 | [4][7] |

| Molecular Formula | C12H26O3 | [4][8] |

| Molar Mass | 218.33 g/mol | [4] |

| Boiling Point | 256 °C (lit.) | [4] |

| Melting Point | -60 °C (lit.) | [4] |

| Density | 0.885 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.423 (lit.) | [4] |

| Flash Point | 117 °C / 243 °F | [4] |

| Solubility in Water | 0.3 g/100 mL (20 °C) | [4] |

| Vapor Pressure | <0.01 mm Hg (20 °C) | [4] |

Synthesis of Butyl Diglyme

The synthesis of butyl diglyme can be achieved through several routes. The most common methods employed in both laboratory and industrial settings are the Williamson ether synthesis and the direct reaction of alcohols or ethoxylation processes.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers.[9][10] The reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[9][11][12]

For butyl diglyme, this can be approached in two ways:

-

Reacting the sodium salt of diethylene glycol monobutyl ether with a butyl halide.

-

Reacting the disodium (B8443419) salt of diethylene glycol with two equivalents of a butyl halide.

A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction between the aqueous and organic phases, often leading to improved yields.[11][13]

Reaction Mechanism: The synthesis begins with the deprotonation of the alcohol (diethylene glycol or its monobutyl ether) by a strong base (e.g., sodium hydroxide (B78521), sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks the primary alkyl halide (e.g., butyl chloride or butyl bromide) in a bimolecular nucleophilic substitution (S_{N}2) reaction, displacing the halide and forming the ether linkage.[9][11]

Acid-Catalyzed Dehydration

Another method involves the acid-catalyzed dehydration reaction between diethylene glycol and n-butanol.[1] Typically, a strong acid like sulfuric acid is used as the catalyst. The reaction is driven to completion by removing the water formed as a byproduct, often through distillation.[1] To favor the formation of the diether (butyl diglyme) over the monoether, an excess of butanol is generally used.

Reaction Conditions:

-

Catalyst: Sulfuric acid.[1]

-

Temperature: Approximately 130 °C.[1]

-

Key Consideration: Continuous removal of water to shift the equilibrium towards the products.[1]

Industrial Production via Ethoxylation

On an industrial scale, glycol ethers like butyl diglyme are often produced by reacting ethylene (B1197577) oxide with n-butanol in the presence of an alkaline catalyst.[5][14] This process typically yields a mixture of mono-, di-, and higher glycol ethers, which are then separated by fractional distillation.[5][15]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of butyl diglyme.

Protocol 1: Williamson Ether Synthesis using a Phase-Transfer Catalyst

This protocol is based on the principles of the Williamson ether synthesis, adapted for the synthesis of butyl diglyme.[9][13]

Materials and Reagents:

-

Diethylene glycol: 1 mole

-

Sodium hydroxide (50% aqueous solution): 2.2 moles

-

Butyl chloride: 2.1 moles

-

Tetrabutylammonium bromide (TBAB): 0.05 moles (Phase-Transfer Catalyst)

-

Deionized water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

-

Alkoxide Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diethylene glycol and the 50% sodium hydroxide solution.

-

Catalyst Addition: Add the tetrabutylammonium bromide (TBAB) to the mixture.

-

Reaction Initiation: Heat the mixture to 60-70 °C with vigorous stirring.

-

Alkyl Halide Addition: Slowly add butyl chloride from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 70-80 °C for 4-6 hours until the reaction is complete (monitored by GC).[13]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add deionized water to dissolve the salts.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the low-boiling solvent (diethyl ether) using a rotary evaporator. The crude butyl diglyme is then purified by vacuum distillation.[13]

Protocol 2: Purification by Vacuum Distillation

Due to its high boiling point (256 °C at atmospheric pressure), purification of butyl diglyme is best accomplished by vacuum distillation to prevent thermal degradation.[1][4][13]

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge

Procedure:

-

Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Drying (Optional but Recommended): For high-purity, anhydrous solvent, the crude product can be refluxed over a drying agent like calcium hydride for several hours before distillation.[16]

-

Distillation:

-

Place the crude butyl diglyme into the distillation flask.

-

Slowly reduce the pressure in the system to the desired level.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the correct boiling point for the given pressure.

-

Discard the initial forerun and the final high-boiling residue.

-

-

Storage: Store the purified butyl diglyme over molecular sieves to maintain dryness and under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[8][16]

Purification and Quality Control

Achieving high purity is critical for many applications of butyl diglyme, especially in pharmaceutical synthesis and sensitive organometallic reactions.[6][14]

Common Impurities

-

Starting Materials: Unreacted diethylene glycol, n-butanol, or butyl halide.

-

Byproducts: Diethylene glycol monobutyl ether, dibutyl ether, and water.[17]

-

Degradation Products: Peroxides can form upon exposure to air and light, posing a significant safety hazard.[8][18]

Analytical Techniques for Purity Assessment

A combination of analytical techniques is used to confirm the purity and identity of the final product.

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | To determine the percentage purity and quantify volatile impurities.[19][20] |

| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | To confirm the chemical structure and identify organic impurities.[13] |

| Karl Fischer Titration | To accurately measure the water content.[20] |

| Peroxide Test (e.g., with Iodide) | To detect the presence of potentially explosive peroxides.[8] |

| Infrared (IR) Spectroscopy | To confirm the presence of ether functional groups and the absence of hydroxyl groups (from starting materials). |

Experimental and Purification Workflow

The overall process from synthesis to a purified final product can be visualized as a logical workflow.

Safety and Handling

-

Peroxide Formation: Like many ethers, butyl diglyme can form explosive peroxides upon prolonged storage and exposure to oxygen and light.[8] It is crucial to test for peroxides before distillation, as they can concentrate in the distillation pot and detonate upon heating.[8] Peroxides can be removed by washing the ether with an acidic solution of ferrous sulfate (FeSO₄).[8]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, preferably under an inert atmosphere (nitrogen) and away from light.[5][8]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat, when handling butyl diglyme and the reagents used in its synthesis. Avoid contact with skin and eyes and do not breathe vapor.[4]

References

- 1. quora.com [quora.com]

- 2. servochem.com [servochem.com]

- 3. Butyl Diglyme Market - Global Forecast 2025-2030 [researchandmarkets.com]

- 4. chembk.com [chembk.com]

- 5. solventis.net [solventis.net]

- 6. atamankimya.com [atamankimya.com]

- 7. Introducing Butyl Diglyme: Your Trusted Solvent from Silver Fern Chemical [silverfernchemical.com]

- 8. goldrefiningforum.com [goldrefiningforum.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. google.com [google.com]

- 14. atamankimya.com [atamankimya.com]

- 15. kimyagaran.com [kimyagaran.com]

- 16. google.com [google.com]

- 17. US6730815B2 - Method of producing glycol ethers - Google Patents [patents.google.com]

- 18. Diethylene Glycol Dimethyl Ether (CICADS 41, 2002) [inchem.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Diethylene Glycol Dibutyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether, also known as bis(2-butoxyethyl) ether or butyl diglyme, is a high-boiling, aprotic solvent with a wide range of applications in industrial and laboratory settings.[1] Its unique molecular structure, characterized by a combination of ether linkages and terminal butyl groups, imparts desirable properties such as high solvency for a variety of organic compounds, chemical stability, and a wide liquid range. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of two butyl groups linked to a diethylene glycol backbone through ether bonds.

The linear formula for this compound is (CH3CH2CH2CH2OCH2CH2)2O.[6][7][8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it a versatile solvent for a variety of applications.

| Property | Value | Reference |

| Molecular Weight | 218.33 g/mol | [3][6][9] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 256 °C | [2][4] |

| Melting Point | -60 °C | [4] |

| Density | 0.885 g/mL at 25 °C | [6][8] |

| Refractive Index | 1.423 at 20 °C | [2][6][8] |

| Viscosity | 2.4 cP at 20 °C | [1] |

| Flash Point | 118 °C (closed cup) | [6] |

| Water Solubility | 0.3 g/L |

Synthesis of this compound

This compound is typically synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. US6730815B2 - Method of producing glycol ethers - Google Patents [patents.google.com]

- 3. atamankimya.com [atamankimya.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis method of Diethylene glycol vinyl ethers_Chemicalbook [chemicalbook.com]

- 6. CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents [patents.google.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

Diethylene Glycol Dibutyl Ether: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether (DGBDE), also known as dibutyl carbitol or butyl diglyme, is a high-boiling, aprotic solvent with the chemical formula C12H26O3.[1] Its unique combination of ether linkages and terminal butyl groups imparts a favorable balance of polarity, making it a versatile solvent in a wide range of applications, including organic synthesis, formulations for coatings and inks, and as an extraction solvent.[2][3] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, presents a generalized experimental protocol for solubility determination, and outlines a logical workflow for assessing solvent miscibility.

Solubility Profile of this compound

This compound exhibits a broad range of miscibility with many common organic solvents. Its solubility characteristics are a critical consideration for its use in chemical reactions, purification processes, and formulation development.

Qualitative Solubility

This compound is widely reported to be miscible in all proportions with several classes of organic solvents. This high degree of solubility is attributed to its molecular structure, which allows for effective interaction with both polar and non-polar molecules. In contrast, it has very limited solubility in water and high molecular weight aliphatic hydrocarbons.[2][3][4]

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature.

| Solvent Class | Representative Solvents | Solubility |

| Alcohols | Ethanol | Miscible[2][4][5] |

| Ketones | Acetone | Miscible[2][4][5] |

| Aromatic Hydrocarbons | Benzene | Miscible[2][4] |

| Ethers | Diethyl Ether | Miscible[2][4][5] |

| Esters | General Esters | Miscible[5] |

| Halogenated Hydrocarbons | Chlorinated Hydrocarbons | Miscible[2][4][5] |

| Aliphatic Hydrocarbons | High Molecular Weight Aliphatic Hydrocarbons | Little to no solubility[2][4] |

| Water | Water | 0.3 g/100 mL (at 20°C)[3] |

Quantitative Solubility Data

While widely cited as "miscible," precise quantitative solubility data (e.g., in g/100mL or mole fraction at various temperatures) for this compound in most organic solvents is not extensively published in readily available literature. For most practical purposes in the laboratory and in industrial applications, it is considered fully miscible. The primary quantitative value reported is its limited solubility in water.

Experimental Protocol for Determining Solvent Miscibility

For applications requiring precise knowledge of solubility or for the evaluation of this compound with novel solvent systems, the following generalized experimental protocols can be employed. These methods range from simple visual assessment to more sophisticated quantitative analysis.

Method 1: Visual Assessment of Miscibility

This is a straightforward and rapid method for determining qualitative miscibility.

Objective: To visually determine if this compound and a test solvent are miscible, partially miscible, or immiscible at room temperature.

Materials:

-

This compound (high purity)

-

Test solvent (high purity)

-

Graduated cylinders or volumetric flasks (various sizes)

-

Glass vials with caps

-

Vortex mixer

Procedure:

-

Prepare several mixtures of this compound and the test solvent in different volume/volume ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10) in clean, dry glass vials.

-

Cap the vials securely and agitate them vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing.

-

Allow the vials to stand undisturbed at a constant temperature (typically room temperature, ~20-25°C) for a sufficient period (e.g., 30 minutes to several hours).

-

Visually inspect the vials against a well-lit background.

-

Miscible: The mixture remains a single, clear, and homogenous phase with no visible separation.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture may appear cloudy or form two layers only at certain concentration ratios.

-

Method 2: Quantitative Analysis by Gas Chromatography (GC)

For determining the exact solubility of this compound in a solvent where it is not fully miscible, or for analyzing the composition of phases in equilibrium, Gas Chromatography is a powerful technique.

Objective: To quantify the concentration of this compound in a solvent phase.

Materials and Equipment:

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., a polar capillary column like those coated with polyethylene (B3416737) glycol or a mid-polarity column)

-

Syringes for sample injection

-

Volumetric flasks and pipettes for standard preparation

-

This compound (analytical standard grade)

-

Test solvent (GC grade)

-

Internal standard (a compound not present in the sample and well-resolved from the analyte and solvent peaks)

Procedure:

-

Sample Preparation:

-

Prepare a saturated solution of this compound in the test solvent by adding an excess of the ether to the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to settle, and carefully extract an aliquot of the solvent phase, ensuring no undissolved ether is transferred.

-

Accurately dilute a known volume of the saturated solution with the pure solvent to bring the concentration within the calibrated range of the GC. Add a known amount of the internal standard.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in the test solvent at known concentrations.

-

Add the same amount of internal standard to each calibration standard as was added to the sample.

-

Analyze the standards by GC-FID to generate a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

-

-

GC Analysis:

-

Inject the prepared sample solution into the GC.

-

The GC conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) should be optimized to achieve good separation and peak shape for the solvent, internal standard, and this compound.

-

-

Quantification:

-

Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for Solubility Determination.

Conclusion

This compound is a highly versatile solvent that demonstrates complete miscibility with a wide array of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons. Its poor solubility in water and aliphatic hydrocarbons further defines its utility in various applications. For systems requiring a definitive confirmation of miscibility or a quantitative measure of solubility, straightforward visual assessment and more rigorous gas chromatography methods can be employed. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in leveraging the unique solvent properties of this compound.

References

Diethylene Glycol Dibutyl Ether: A Technical Guide to its Boiling Point and Vapor Pressure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling point and vapor pressure of diethylene glycol dibutyl ether (DGBDE), a high-boiling, aprotic solvent with applications in various chemical and pharmaceutical processes. This document outlines the key physical properties, detailed experimental protocols for their determination, and the underlying physicochemical principles.

Core Physical Properties

This compound, also known as bis(2-butoxyethyl) ether or dibutyl carbitol, is a colorless liquid with the chemical formula C12H26O3. Its high boiling point and low vapor pressure make it a suitable solvent for reactions requiring elevated temperatures and a stable reaction medium.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various chemical and safety data sources.

| Property | Value | Units | Conditions |

| Boiling Point | 254-256 | °C | at 760 mmHg (101.3 kPa) |

| Vapor Pressure | <0.01 - 0.02 | mmHg | at 20-25 °C |

| 0.0274 | mmHg | at 25 °C | |

| Melting Point | -60 | °C | |

| Density | 0.885 | g/mL | at 25 °C |

| Flash Point | 118 | °C | closed cup |

Physicochemical Principles

The boiling point and vapor pressure of a liquid are intrinsically linked to the strength of its intermolecular forces. Understanding this relationship is crucial for predicting and controlling the behavior of this compound in experimental and industrial settings.

Caption: Logical relationship between intermolecular forces and key physical properties.

This compound possesses ether linkages and alkyl chains, leading to dipole-dipole interactions and London dispersion forces. These intermolecular forces are significant enough to result in a high boiling point and low vapor pressure, indicating that a substantial amount of energy is required to overcome these forces and transition the liquid into the vapor phase.

Experimental Protocols

Accurate determination of boiling point and vapor pressure requires standardized experimental procedures. The following sections detail the methodologies commonly employed for high-boiling, low-volatility liquids like this compound.

Determination of Boiling Point by Ebulliometry (ASTM D1120)

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature of the vapor in equilibrium with the boiling liquid at a controlled pressure. The ASTM D1120 standard is often adapted for this purpose.

Apparatus:

-

Ebulliometer (e.g., Świętosławski type)

-

Heating mantle or oil bath

-

Calibrated temperature sensor (e.g., platinum resistance thermometer)

-

Pressure measurement and control system

-

Condenser

Procedure:

-

Apparatus Setup: Assemble the ebulliometer, ensuring all glass joints are properly sealed. Connect the condenser to a cooling water source.

-

Sample Introduction: Introduce a measured volume of this compound and a few boiling chips into the boiling flask of the ebulliometer.

-

Pressure Control: Equilibrate the system to the desired pressure, typically atmospheric pressure (760 mmHg), using a pressure control system.

-

Heating: Gradually heat the sample to its boiling point. The design of the ebulliometer ensures that the thermometer bulb is bathed in the vapor that is in equilibrium with the boiling liquid.

-

Equilibrium Measurement: Record the temperature when a stable reading is achieved, indicating that the liquid-vapor equilibrium has been reached. This temperature is the boiling point at the recorded pressure.

-

Barometric Correction: If the measurement is not performed at standard atmospheric pressure, a correction can be applied.

Determination of Vapor Pressure by the Static Method (OECD Guideline 104)

The static method directly measures the vapor pressure of a liquid in a closed system at thermodynamic equilibrium at a given temperature. This method is suitable for low-volatility substances.

Apparatus:

-

Constant temperature bath

-

Sample vessel connected to a pressure measuring device (e.g., capacitance manometer)

-

Vacuum pump

-

Temperature sensor

Procedure:

-

Sample Preparation (Degassing):

-

Introduce a small, accurately measured amount of this compound into the sample vessel.

-

Degas the sample to remove dissolved air and other volatile impurities. This is a critical step and can be achieved by several freeze-pump-thaw cycles. The vessel is cooled to freeze the sample, evacuated with the vacuum pump, and then isolated and allowed to thaw. This process is repeated until the pressure of the residual gas is negligible.

-

-

Equilibration: Place the sample vessel in the constant temperature bath and allow it to reach thermal equilibrium at the desired temperature.

-

Pressure Measurement: Once the temperature and pressure have stabilized, record the vapor pressure from the pressure measuring device.

-

Data Collection at Multiple Temperatures: Repeat the measurement at several different temperatures to obtain a vapor pressure curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and vapor pressure of a liquid substance.

An In-depth Technical Guide to the Safe Handling of Diethylene Glycol Dibutyl Ether in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for diethylene glycol dibutyl ether (CAS No. 112-73-2) in a laboratory setting. The following sections detail its properties, potential hazards, and recommended procedures for safe use, emergency response, and disposal.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, characteristic odor.[1] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| Molecular Formula | C12H26O3 | [2] |

| Molecular Weight | 218.34 g/mol | [3] |

| Boiling Point | 256 °C (492.8 °F) | [4] |

| Melting Point | -60 °C (-76 °F) | [4] |

| Flash Point | 101 °C (213.8 °F) - Closed Cup | [5] |

| Autoignition Temperature | 310 °C (590 °F) | [5] |

| Density | 0.8814 g/cm³ at 20°C | [6] |

| Vapor Pressure | 0.02 mmHg at 20°C (68°F) | [7] |

| Solubility in Water | < 1 mg/mL at 22°C (72°F) | [3][7] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Characteristic, petroleum distillates | [1][4] |

Toxicological Data

Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.[5] It may cause eye, skin, and respiratory tract irritation.[5][8]

| Test | Species | Route | Value | Reference |

| LD50 (Acute Oral) | Rat | Oral | 3900 mg/kg | [5][8] |

| LD50 (Acute Dermal) | Rabbit | Dermal | 4040 µL/kg (equivalent to 3555 mg/kg) | [5][8] |

| Skin Irritation | Rabbit | Dermal | No skin irritation (OECD Test Guideline 404) | [9] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation (H319) | [10] |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits established by OSHA for this compound.[5][8] However, it is recommended to keep airborne concentrations as low as possible.[5]

Experimental Protocols

The toxicological data presented above are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

4.1. Acute Oral Toxicity (Based on the now-deleted OECD Test Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[10] The LD50 value is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[10]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[10]

-

Test Animals: Commonly used laboratory rodent strains are employed. At least 5 animals of the same sex are used at each dose level.[10]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

All animals (those that die during the test and survivors at the end) undergo a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using a standard statistical method.

4.2. Acute Dermal Toxicity (OECD Test Guideline 402)

This test assesses the potential short-term hazards of a chemical substance when exposed through the skin.[7]

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.[11]

-

Test Animals: Adult rats are typically used, and testing in one sex (usually females) is often sufficient.[11]

-

Procedure:

-

The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

-

The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12]

-

Animals are observed for signs of toxicity and mortality daily for at least 14 days.[7]

-

Body weights are recorded at least weekly.[7]

-

At the end of the study, all animals are subjected to a gross necropsy.[7]

-

4.3. Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is used to assess the potential for a substance to cause localized skin irritation or corrosion.[4]

-

Principle: The test substance is applied in a single dose to the skin of an experimental animal, with untreated skin areas serving as a control.[2]

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of skin on the back of the animal is clipped free of fur.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small patch of gauze, which is then applied to the prepared skin.

-

The patch is held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the residual test substance is washed off.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]

-

The reactions are scored, and the reversibility of the effects is observed for up to 14 days.[13]

-

4.4. Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[14]

-

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.[15]

-

Test Animals: Healthy, adult albino rabbits are used.[16]

-

Procedure:

-

The test substance (0.1 mL for liquids) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.[15]

-

The lids are then gently held together for about one second.[15]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[16]

-

The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[15]

-

The duration of the study should be sufficient to evaluate the reversibility of the effects, typically up to 21 days.[16]

-

Visualizations

5.1. General Metabolic Pathway of Glycol Ethers and Associated Toxicity

While specific signaling pathways for this compound are not well-documented, the general metabolic pathway for glycol ethers involves metabolism by alcohol dehydrogenase, leading to the formation of toxic metabolites that can cause systemic toxicity.[5]

5.2. Chemical Safety Assessment Workflow

A systematic workflow should be followed to assess the risks associated with handling a chemical like this compound.

5.3. Personal Protective Equipment (PPE) Selection Process

The selection of appropriate PPE is a critical step in mitigating exposure to hazardous chemicals.

Safe Handling and Storage

-

Handling: Use with adequate ventilation.[5] Avoid contact with eyes, skin, and clothing.[5] Wash thoroughly after handling.[5] Remove and wash contaminated clothing before reuse.[5]

-

Storage: Keep the container tightly closed when not in use.[5] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[5] Storage under a nitrogen blanket has been recommended.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile rubber gloves with a thickness of 0.4 mm are recommended for full contact, offering a breakthrough time of 480 minutes.[9] Wear appropriate protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: A respirator is not required under normal use conditions with adequate ventilation.[9][15] If aerosols are formed or ventilation is inadequate, follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[5]

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[5]

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors.[9] Forms explosive mixtures with air on intense heating.[9]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 7.[5]

-

Environmental Precautions: Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[5] Provide ventilation.[5]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] Do not mix with other waste.[9] Handle uncleaned containers as you would the product itself.[9]

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nucro-technics.com [nucro-technics.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 13. episkin.com [episkin.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Safety Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Diethylene Glycol Dibutyl Ether (CAS No. 112-73-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental methodologies, and logical safety workflows.

Chemical Identification and Physical Properties

This compound is also known by several synonyms, including bis(2-butoxyethyl)ether, butyl diglyme, and dibutyl carbitol.[1] It is a colorless liquid with a mild, characteristic odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Test Method/Source |

| Molecular Formula | C12H26O3 | [3][4] |

| Molecular Weight | 218.33 g/mol | [4][5] |

| Boiling Point | 256 °C (492.8 °F) at 760 mmHg | [4][6] |

| Melting Point | -60 °C (-76 °F) | [4][6] |

| Flash Point | 118 °C (245 °F) Closed Cup | [7][8] |

| Autoignition Temperature | 310 °C (590 °F) | [7] |

| Density | 0.885 g/mL at 20 °C | [5] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [4] |

| Water Solubility | 0.3 g/100 mL at 20 °C | [4] |

| Appearance | Colorless liquid | [1][3] |

Toxicological Data

Toxicological data is crucial for assessing the potential hazards of a substance. The following table summarizes the acute toxicity data for this compound.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 3900 mg/kg | [1][7] |

| LD50 | Rabbit | Dermal | 3555 mg/kg (4040 µL/kg) | [1][7] |

Interpretation of Toxicological Data: The oral LD50 in rats and dermal LD50 in rabbits indicate that diethylene glycol dibututyl ether has a moderate order of acute toxicity.[4] Glycol ethers, as a class, can be absorbed through the skin, and their toxicity is often related to their metabolites.[9] For some glycol ethers, the primary toxic effects are observed on the hematopoietic, reproductive, and central nervous systems.[9][10] While specific mechanistic studies on this compound are limited, it is prudent to handle this chemical with appropriate personal protective equipment to minimize exposure.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Oral Toxicity (LD50) - OECD Test Guideline 425